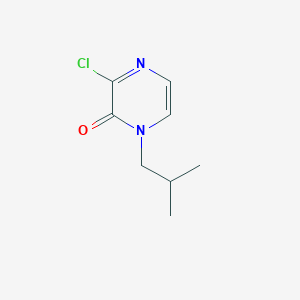
3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one
説明
3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one (3-CMP-DHP) is a novel and versatile chemical compound that has been the subject of considerable scientific research in the past few years. It is a chlorinated hydroxy pyrazine, which is a derivative of the pyrazine heterocyclic ring system. 3-CMP-DHP has many potential applications, ranging from pharmaceuticals and agrochemicals to materials science and synthetic organic chemistry. It has been used as a building block in the synthesis of various compounds, as well as a catalyst for organic reactions.
科学的研究の応用
Antioxidant Potential of Chromone Derivatives Chromones and their derivatives, such as 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one, have been studied for their antioxidant properties. These compounds are natural constituents of a human diet and exhibit physiological activities including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties, which are essential for neutralizing active oxygen and free radicals, play a significant role in delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for the radical scavenging activity, suggesting potential research applications in studying disease prevention mechanisms and therapeutic strategies (Yadav et al., 2014).
Synthesis and Applications of Dihydropyran Derivatives Research on the enantioselective synthesis of 3,4-dihydropyran derivatives highlights their importance as chiral building blocks in the synthesis of bioactive molecules and natural products. The review of various synthetic strategies and the role of chiral metal complexes and organocatalysts in achieving high levels of molecular complexity underscores the significance of these compounds in pharmaceutical research. This suggests a potential research avenue for the compound , exploring its applications in the synthesis of bioactive molecules and natural products (Desimoni et al., 2018).
Pesticide Exposure and Urinary Biomarkers The study on urinary biomarkers of pesticide exposure, including metabolites of chlorpyrifos, diazinon, and permethrin, offers insights into the environmental and health impacts of similar chemical compounds. Understanding the kinetics of absorption and elimination in humans, as well as the variability in metabolite concentrations, can inform research on the safety and environmental effects of related compounds, including 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one (Egeghy et al., 2011).
Applications in Organic Materials and Nanoscience The use of hexaazatriphenylene (HAT) derivatives in a wide range of applications from semiconductors, sensors, to microporous polymers for energy storage, points to the versatility of nitrogen-containing heterocyclic compounds. The review emphasizes the importance of the basic scaffold in the development of organic materials and nanoscience, suggesting potential research applications for 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one in similar domains (Segura et al., 2015).
特性
IUPAC Name |
3-chloro-1-(2-methylpropyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-11-4-3-10-7(9)8(11)12/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUBHUUTGHXUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



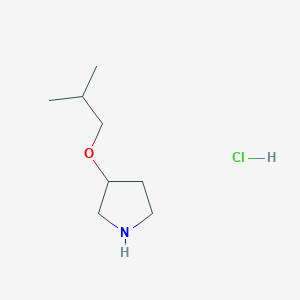
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)


![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)
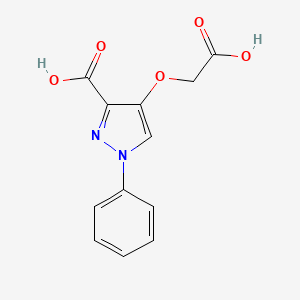
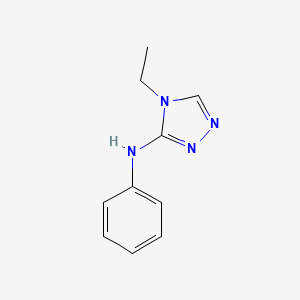
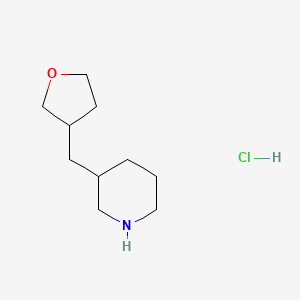
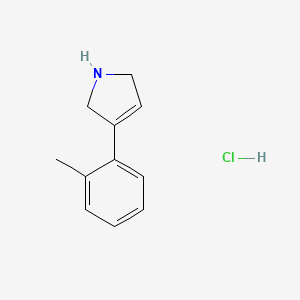
![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
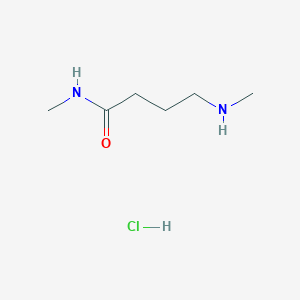
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride](/img/structure/B1429962.png)
![Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride](/img/structure/B1429963.png)